

Unveiling the Therapeutic Potential of 2-Aminobenzoic Acid Derivatives: A Technical Overview

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Compound of Interest

Compound Name: **2-Amino-5-ethylbenzoic acid**

Cat. No.: **B1277802**

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A comprehensive technical guide exploring the biological activities of 2-aminobenzoic acid derivatives, offering insights for researchers, scientists, and drug development professionals. This document summarizes the current landscape, focusing on structurally related compounds to the novel molecule, **2-Amino-5-ethylbenzoic acid**, for which public data is not currently available.

While direct biological activity data for **2-Amino-5-ethylbenzoic acid** is not present in the current scientific literature, the broader family of 2-aminobenzoic acid (anthranilic acid) derivatives has demonstrated a wide range of pharmacological activities. This guide provides a detailed examination of these activities, including quantitative data, experimental methodologies, and relevant biological pathways, to inform future research and development in this area.

Chemical Profile of 2-Amino-5-ethylbenzoic acid

- Molecular Formula: C9H11NO2
- Molecular Weight: 165.19 g/mol
- CAS Number: 2475-82-3[1]

- Synonyms: 5-ethylanthranilic acid

A known synthesis route for **2-Amino-5-ethylbenzoic acid** involves the reaction of 5-ethylindoline-2,3-dione with sodium hydroxide and hydrogen peroxide, followed by acidification with acetic acid to precipitate the product[1].

Biological Activities of Structurally Related Compounds

The following sections detail the observed biological activities of various derivatives of 2-aminobenzoic acid, providing a foundation for predicting the potential therapeutic applications of novel analogs like **2-Amino-5-ethylbenzoic acid**.

Anti-inflammatory and Analgesic Properties

Derivatives of 2-aminobenzoic acid have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies often involve screening for inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Table 1: Analgesic Activity of 5-acetamido-2-hydroxy benzoic acid derivatives

Compound	ED50 (mg/kg)	Analgesic Effect Comparison
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| 5-acetamido-2-hydroxy benzoic acid | 4.95 | 10 to 25 times more potent than its precursors (AAS and ACP)[2] |

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity

This common *in vivo* assay is used to screen for the peripheral analgesic effects of new compounds.

- Principle: The intraperitoneal injection of acetic acid in mice causes abdominal constrictions (writhing), a response that is reduced by analgesic agents.
- Methodology:

- Test compounds are administered to mice, typically orally or intraperitoneally, at various doses.
- After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
- The number of writhes for each mouse is counted for a specific duration (e.g., 20 minutes).
- The percentage of inhibition of writhing is calculated by comparing the results of the treated groups to a control group that received only the vehicle.
- Endpoint: The dose that produces a 50% reduction in writhing (ED50) is determined to quantify the analgesic potency of the compound[2].

Anticancer and Antimicrobial Activities

Certain substituted 2-aminobenzoic acid derivatives have shown promise as anticancer and antimicrobial agents. For instance, 2-Amino-5-nitrobenzoic acid has been identified as an inhibitor of glutamate dehydrogenase (GDH), an enzyme implicated in cancer metabolism and microbial survival[3].

Table 2: In Vitro Anticancer Activity of 2-amino-(5 or 7-substituted-2-oxoindolin-3-ylidene) benzoxazole-5-carbohydrazide derivatives

Compound Substitution	Target Cancer Cell Lines	Activity
Electron withdrawing groups at C-5 HeLa, IMR-32, MCF-7 More potent anticancer activity compared to substitution at C-7[4]		

Experimental Protocol: Glutamate Dehydrogenase (GDH) Inhibition Assay

- Principle: The activity of GDH is monitored spectrophotometrically by measuring the rate of reduction of NAD⁺ to NADH, which results in an increased absorbance at 340 nm. The inhibitory effect of a compound is determined by the reduction in this rate.
- Methodology:

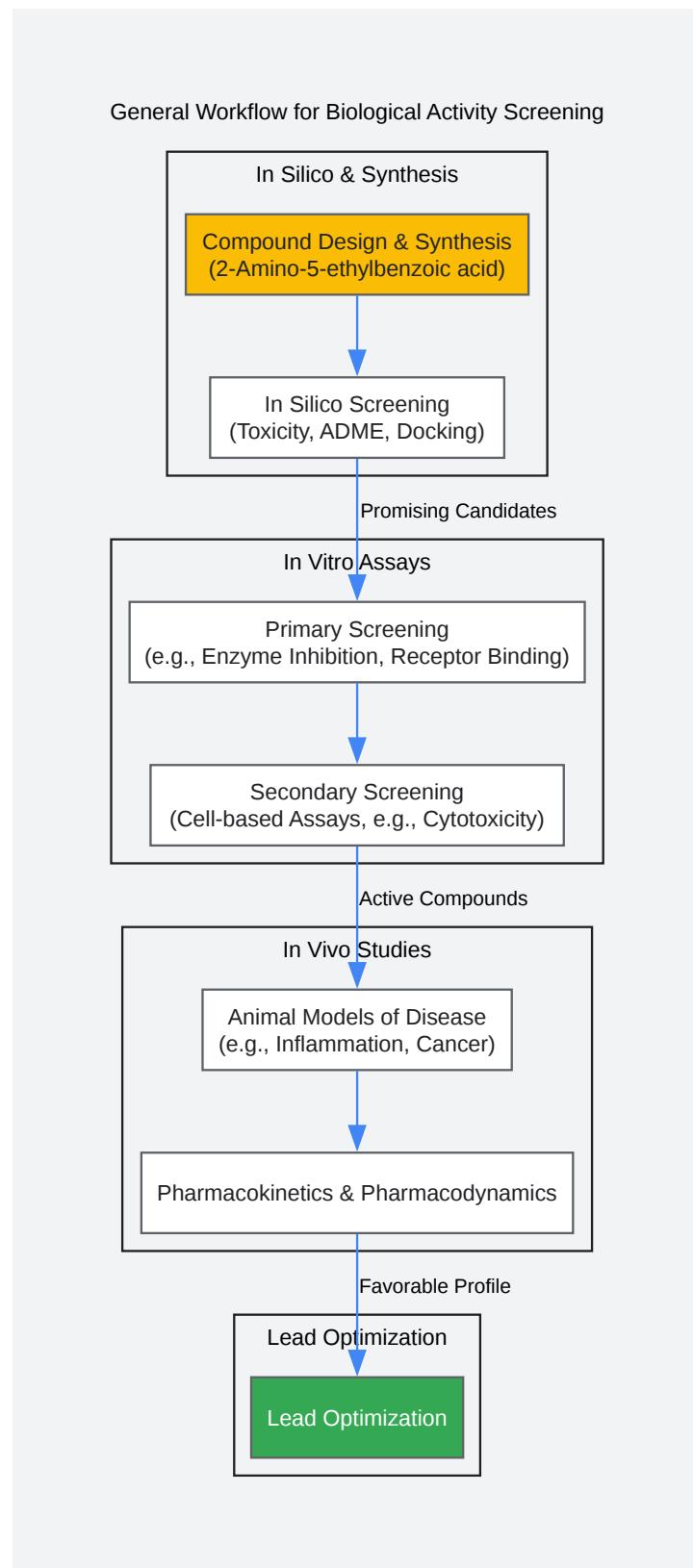
- A reaction mixture is prepared containing purified GDH, L-glutamic acid (substrate), and NAD⁺ (coenzyme) in a suitable buffer.
- The test compound (e.g., 2-Amino-5-nitrobenzoic acid) is added to the mixture at various concentrations.
- The reaction is initiated, and the change in absorbance at 340 nm is recorded over time.
- The rate of the reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percentage of inhibition[3].

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

- Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
- Methodology:
 - A serial dilution of the test compound is prepared in a 96-well microtiter plate with a suitable broth medium.
 - Each well is inoculated with a standardized suspension of the target microorganism.
 - The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
 - The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed[3].

Visualizing Research Workflows

To facilitate the exploration of novel compounds like **2-Amino-5-ethylbenzoic acid**, a structured workflow is essential. The following diagram illustrates a typical cascade for identifying and characterizing the biological activity of a new chemical entity.



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Caption: A generalized workflow for the discovery and development of novel therapeutic agents.

Conclusion and Future Directions

The existing body of research on 2-aminobenzoic acid derivatives strongly suggests that this chemical scaffold is a promising starting point for the development of new therapeutic agents with a variety of potential applications. While **2-Amino-5-ethylbenzoic acid** itself remains uncharacterized in terms of its biological activity, the data from structurally similar compounds provide a clear rationale for its investigation.

Future research should focus on the synthesis of **2-Amino-5-ethylbenzoic acid** and its derivatives, followed by a systematic screening campaign to evaluate their anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide can serve as a foundation for these initial studies. Elucidating the structure-activity relationships within this class of compounds will be crucial for the rational design of more potent and selective drug candidates.

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